molecular formula C16H14N2OS3 B3552334 (5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3552334
M. Wt: 346.5 g/mol
InChI Key: VKDQTBSMHBFBON-ZSOIEALJSA-N
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Description

(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyridine moiety, and an ethylthiophene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-ethylthiophene-2-carbaldehyde with 3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Dichloroaniline: An aniline derivative with two chlorine atoms.

Uniqueness

(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and its potential biological activities. Unlike simpler compounds like benzylamine or dichloroaniline, this compound’s complex structure allows for a broader range of chemical reactions and biological interactions, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS3/c1-2-12-5-6-13(21-12)8-14-15(19)18(16(20)22-14)10-11-4-3-7-17-9-11/h3-9H,2,10H2,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDQTBSMHBFBON-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C2C(=O)N(C(=S)S2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C\2/C(=O)N(C(=S)S2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

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